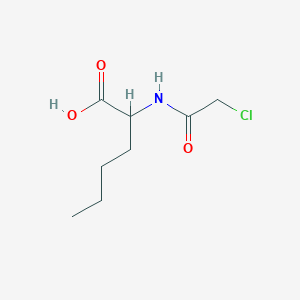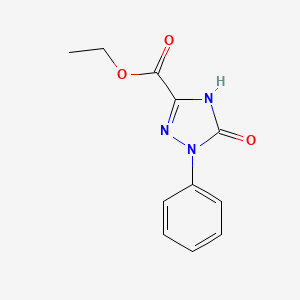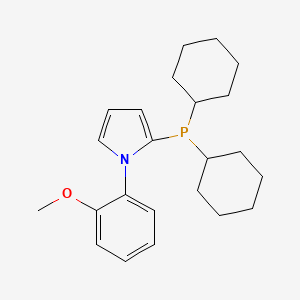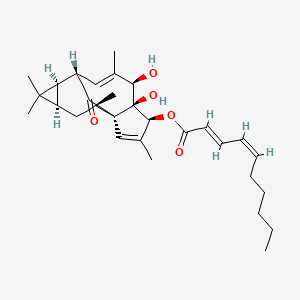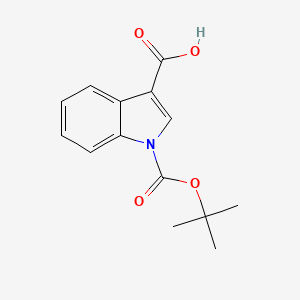
Tetrahydrofuran-2-Carboximidamide
Overview
Description
Tetrahydrofuran-2-Carboximidamide is a heterocyclic organic compound with the molecular formula C5H10N2O. It is characterized by a tetrahydrofuran ring substituted with a carboximidamide group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Tetrahydrofuran-2-Carboximidamide is a complex compound with a unique mechanism of action. Similar compounds have been found to interact with various enzymes and proteins, influencing their function and activity .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects that can impact cellular function and overall organism health .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, influencing cell function and contributing to their overall effects .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or substances . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Tetrahydrofuran-2-Carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of enzymes such as catalase, dehydrogenase, urease, phosphatase, and protease . These interactions often result in the modulation of enzymatic activities, which can have downstream effects on metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the distribution of microbial communities and significantly decrease microbial diversity . This compound also affects the activity of key enzymes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit dehydrogenase activity almost completely . Additionally, this compound can induce changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, it has been observed that the compound can significantly alter enzymatic activities over extended periods. For example, long-term exposure to this compound has been shown to decrease the activity of several enzymes over 85 days . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses can lead to toxic or adverse effects. For instance, the compound has been associated with carcinogenic activity in experimental animals . Understanding the dosage effects is essential for determining safe and effective concentrations for research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the most widely accepted pathways is the oxidation pathway, where this compound is initially oxidized into 2-hydroxytetrahydrofuran, which can then form γ-butyrolactone or γ-hydroxybutyraldehyde . These metabolic transformations are facilitated by specific enzymes and cofactors, influencing the overall metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrofuran-2-Carboximidamide typically involves the reaction of tetrahydrofuran with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate imidate, which is subsequently hydrolyzed to yield the desired carboximidamide.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for scale-up. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as crystallization or distillation to obtain high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, ethers.
Scientific Research Applications
Tetrahydrofuran-2-Carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: this compound is utilized in the production of polymers and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Tetrahydrofuran-2-Carboxamide: Similar structure but with an amide group instead of an imidamide.
Tetrahydrofuran-2-Carboxylic Acid: Contains a carboxylic acid group instead of an imidamide.
Tetrahydrofuran-2-Carboxaldehyde: Features an aldehyde group in place of the imidamide.
Uniqueness: Tetrahydrofuran-2-Carboximidamide is unique due to its carboximidamide functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
oxolane-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAFMLDGDMRISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655095 | |
| Record name | Oxolane-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688000-41-1 | |
| Record name | Oxolane-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)
